

# Application Notes and Protocols: Statistical Analysis of LY3202626 Clinical Trial Data

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## Compound of Interest

Compound Name: LY3202626

Cat. No.: B608741

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## Introduction

**LY3202626** is an orally administered, potent small-molecule inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid- $\beta$  (A $\beta$ ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, **LY3202626** was developed to reduce the levels of A $\beta$  peptides in the brain, thereby potentially slowing the progression of AD.[5] Despite showing robust reduction of A $\beta$  in early trials, the development of **LY3202626** was discontinued.[5][6] A Phase II study, NAVIGATE-AD, was terminated early because an interim analysis showed a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[1][7]

These notes provide a summary of the available quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## Data Presentation: Quantitative Summary

### Table 1: In Vitro Potency and Selectivity of LY3202626

This table summarizes the in vitro inhibitory activity of **LY3202626** against BACE1, BACE2, and other proteases, as well as its effect in cellular assays.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Enzyme Inhibition	Human BACE1	IC <sub>50</sub>	0.615 ± 0.101 nM	[2][8]
Enzyme Inhibition	Human BACE2	IC <sub>50</sub>	0.871 ± 0.241 nM	[2]
Enzyme Inhibition	Cathepsin D, Pepsin, Renin	IC <sub>50</sub>	> 14,000 nM	[2]
Cellular Activity	PDAPP Mouse Neuronal Cultures	EC <sub>50</sub> (Aβ <sub>1-40</sub> reduction)	0.275 ± 0.176 nM	[2][8]
Cellular Activity	PDAPP Mouse Neuronal Cultures	EC <sub>50</sub> (Aβ <sub>1-42</sub> reduction)	0.228 ± 0.244 nM	[2][8]

IC<sub>50</sub>: Half maximal inhibitory concentration. EC<sub>50</sub>: Half maximal effective concentration.

## Table 2: Preclinical Pharmacodynamic Effects of LY3202626

This table details the in vivo effects of **LY3202626** on Aβ levels in animal models.

Species	Dose	Time Point	Matrix	Biomarker	% Reduction (Mean)	Reference
PDAPP Mice	3.0 mg/kg (oral)	3 hours	Cortical Tissue	C99	~65%	[2]
Beagle Dogs	1.5 mg/kg (oral)	9 hours	CSF	Aβ <sub>1-x</sub>	~80%	[2][8]

CSF: Cerebrospinal Fluid.

### Table 3: Phase I Clinical Trial Pharmacodynamic Effects of LY3202626 in Humans

This table presents the results from the Phase I study, showing the reduction in A $\beta$  concentrations in healthy subjects and AD patients.

Dose Regimen	Duration	Matrix	Biomarker	% Reduction (Mean $\pm$ SD)	Reference
6 mg, once daily	14 days	CSF	A $\beta_{1-40}$	75.7 $\pm$ 7.38 %	[8]
6 mg, once daily	14 days	CSF	A $\beta_{1-42}$	73.1 $\pm$ 7.96 %	[2][8]
26 mg, once daily	14 days	CSF	A $\beta_{1-40}$ / A $\beta_{1-42}$	Many samples below LLOQ*	[8]

LLOQ: Lower Limit of Quantification.

### Table 4: NAVIGATE-AD (Phase II) Study - Efficacy Outcomes at 52 Weeks

This table summarizes the primary and secondary efficacy outcomes from the terminated Phase II NAVIGATE-AD trial. There were no statistically significant differences between the LY3202626 groups and placebo.[1][7]

Outcome Measure	Placebo (Change from Baseline)	LY3202626 3 mg (Change from Baseline)	LY3202626 12 mg (Change from Baseline)	p-value vs. Placebo	Reference
Flortaucipir PET (SUVR)	N/A	N/A	N/A	Not Statistically Significant	<a href="#">[1]</a>
ADAS-Cog <sub>13</sub>	N/A	N/A	N/A	No Clinically Meaningful Difference	<a href="#">[1]</a>
ADCS-iADL	N/A	N/A	N/A	No Clinically Meaningful Difference	<a href="#">[1]</a>
iADRS	N/A	N/A	N/A	No Clinically Meaningful Difference	<a href="#">[1]</a>

SUVR: Standardized Uptake Value Ratio. ADAS-Cog<sub>13</sub>: Alzheimer's Disease Assessment Scale-Cognitive subscale. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living. iADRS: integrated Alzheimer's Disease Rating Scale. N/A: Specific values for change from baseline were not provided in the abstract.

## Experimental Protocols

### Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol describes the method used to determine the in vitro potency of **LY3202626**.

- Objective: To measure the half-maximal inhibitory concentration (IC<sub>50</sub>) of **LY3202626** against purified recombinant human BACE1.
- Materials:

- Purified recombinant human BACE1 enzyme.
- A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
- **LY3202626** compound series.
- Assay buffer and microplates.
- Procedure: a. Prepare serial dilutions of **LY3202626** in the assay buffer. b. Add the BACE1 enzyme to the microplate wells. c. Add the **LY3202626** dilutions to the wells and incubate for a predefined period. d. Initiate the enzymatic reaction by adding the FRET peptide substrate. e. Monitor the increase in fluorescence over time using a plate reader. Cleavage of the FRET substrate by BACE1 separates a fluorophore from a quencher, resulting in a fluorescent signal. f. Calculate the rate of reaction for each concentration of **LY3202626**. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC<sub>50</sub> value.[\[2\]](#)

## Protocol 2: A $\beta$ Quantification in Clinical Samples (Immunoassay)

This protocol outlines the measurement of A $\beta$  levels in human plasma and CSF.

- Objective: To quantify the concentrations of A $\beta$ <sub>1–40</sub> and A $\beta$ <sub>1–42</sub> in samples from clinical trial participants.
- Materials:
  - Plasma and CSF samples collected from participants.
  - Validated immunoassay kits (e.g., INNO-BIA plasma A $\beta$  forms assay or standard sandwich ELISA).
  - Luminex xMAP platform or ELISA plate reader.
- Procedure: a. Thaw frozen plasma or CSF samples on ice. b. Perform the immunoassay according to the manufacturer's instructions. For the Luminex-based assay, this involves incubating the samples with antibody-coupled beads specific for A $\beta$ <sub>1–40</sub> and A $\beta$ <sub>1–42</sub>. c. Add

detection antibodies and a fluorescent reporter. d. Read the plate on the Luminex platform, which quantifies the amount of A $\beta$  bound to the beads. e. For ELISA, coat plates with a capture antibody, add samples, then a biotinylated reporter antibody, followed by a streptavidin-enzyme conjugate and substrate.[2] f. Generate a standard curve using known concentrations of synthetic A $\beta$  peptides. g. Calculate the A $\beta$  concentrations in the samples by interpolating their signals on the standard curve.[8]

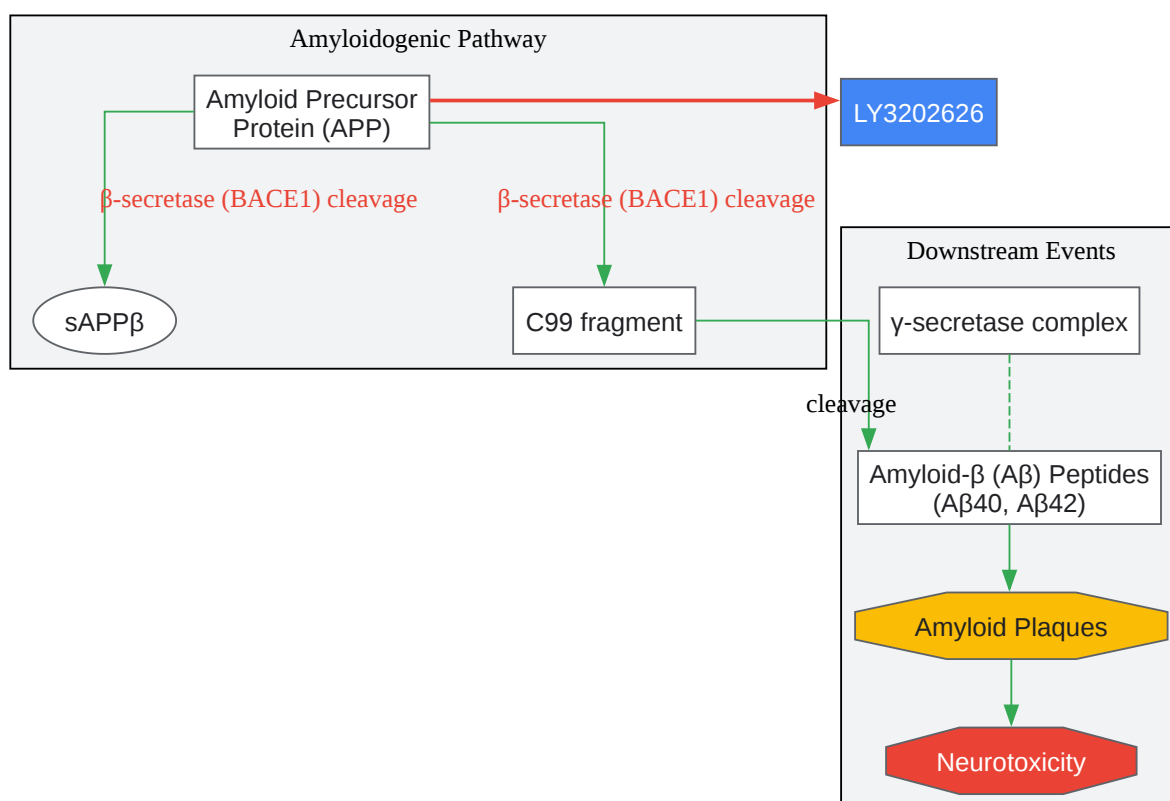
## Protocol 3: NAVIGATE-AD Phase II Clinical Trial Design

This protocol provides a high-level overview of the methodology for the NAVIGATE-AD study.

- Objective: To assess the effect of **LY3202626** on the change in cerebral neurofibrillary tangle load, as measured by flortaucipir PET imaging, in patients with mild AD dementia.[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 316 patients diagnosed with mild Alzheimer's disease dementia.[1][7]
- Intervention:
  - Group 1: Placebo, administered orally once daily.
  - Group 2: **LY3202626** (3 mg), administered orally once daily.
  - Group 3: **LY3202626** (12 mg), administered orally once daily.
  - Treatment duration was planned for 52 weeks.[1]
- Outcome Measures:
  - Primary Outcome: Change from baseline to 52 weeks in cerebral tau load measured by flortaucipir PET.[1]
  - Secondary Outcomes: Changes in cognitive and functional scales, including ADAS-Cog<sub>13</sub>, ADCS-iADL, and the composite iADRS score.[1]

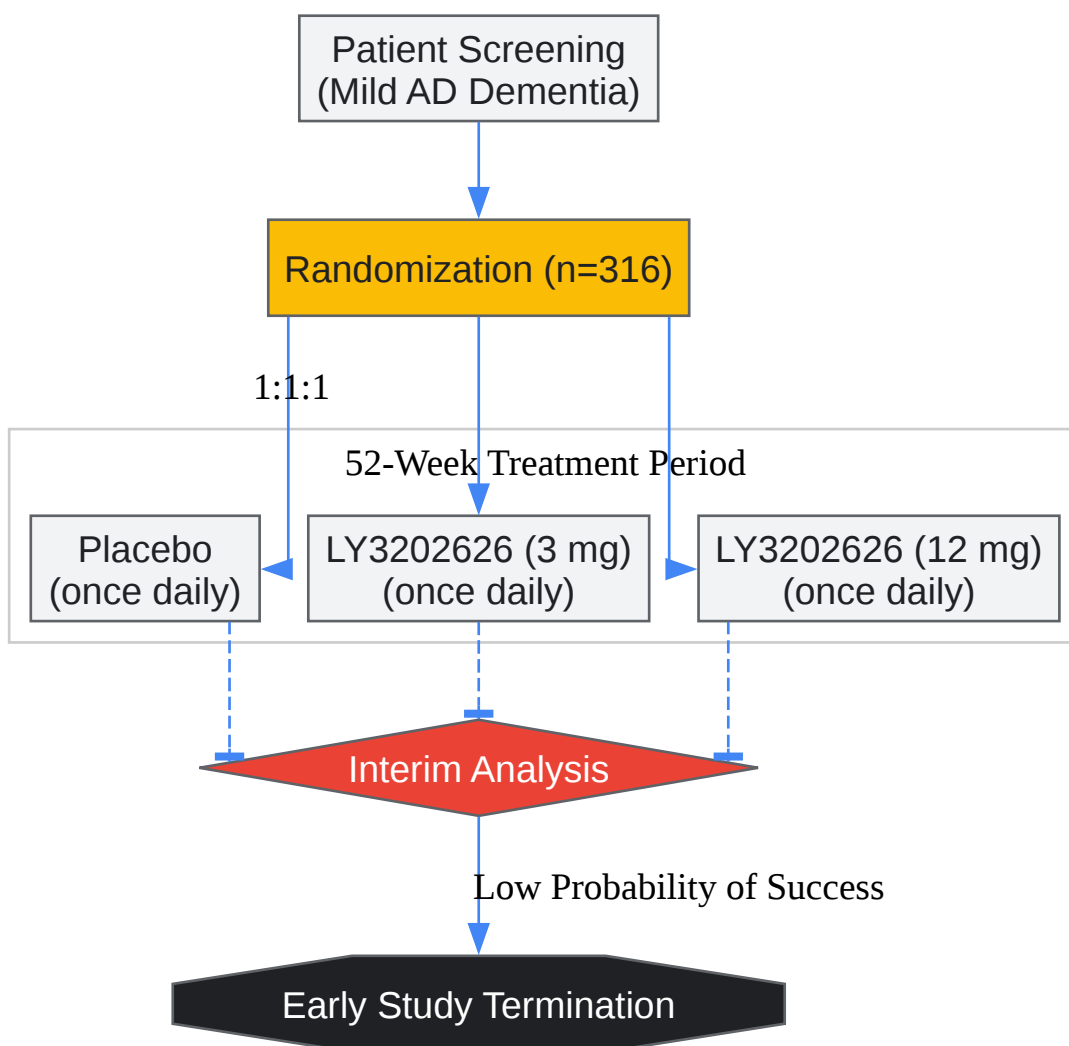
- **Statistical Analysis:** The primary analysis was planned to compare the change from baseline in the flortaucipir PET signal between each **LY3202626** dose group and the placebo group. Secondary efficacy measures were also to be compared. The study was terminated early based on an interim analysis indicating a low probability of success.<sup>[1]</sup>

## Mandatory Visualizations



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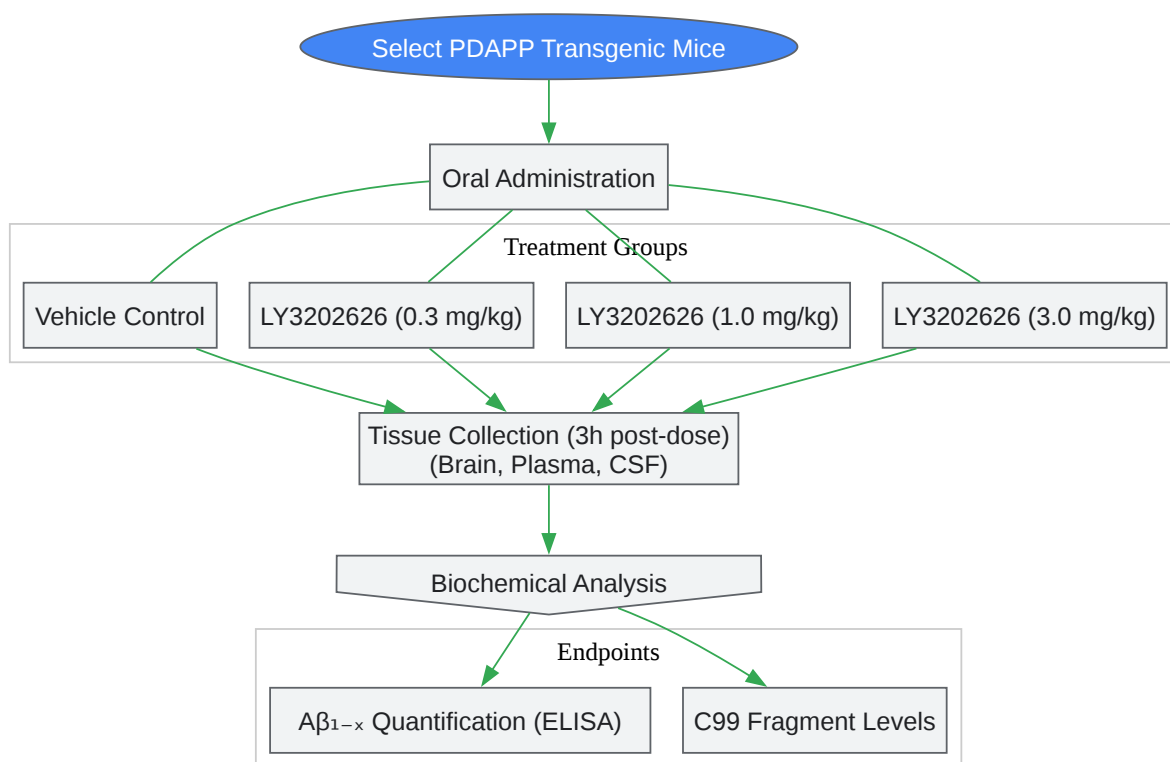
Caption: Amyloid- $\beta$  signaling pathway and the inhibitory action of **LY3202626**.



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Caption: Workflow diagram for the NAVIGATE-AD (Phase II) clinical trial.





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Caption: Preclinical experimental workflow for **LY3202626** in PDAPP mice.

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